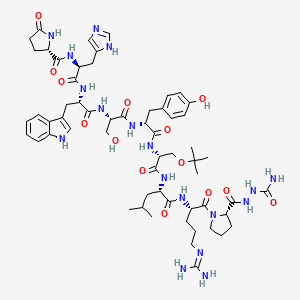![molecular formula C17H26Cl2N6O3 B6303712 (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride CAS No. 276880-00-3](/img/structure/B6303712.png)
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“H-Trp-Arg-OH 2 HCl” is a dipeptide with the molecular weight of 433.34 and the chemical formula C₁₇H₂₄N₆O₃ · 2 HCl . It is synthetic in origin and is stored at temperatures below -15°C .
Synthesis Analysis
The synthesis of “H-Trp-Arg-OH 2 HCl” involves the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . Moreover, it is stable in solution for long periods and can be removed in an easy-to-understand manner .
Molecular Structure Analysis
The molecular structure of “H-Trp-Arg-OH 2 HCl” is C17H26Cl2N6O3 . It has been found to interact directly with the PPARα ligand binding domain .
Chemical Reactions Analysis
The chemical reactions of “H-Trp-Arg-OH 2 HCl” involve its hydrolysis. Acid hydrolysis is the most common method for hydrolyzing a protein sample, and the method can be performed in either vapor or liquid phase . The most common acid used for this reaction is 6 M HCl .
Physical and Chemical Properties Analysis
“H-Trp-Arg-OH 2 HCl” has a molecular weight of 433.34 and a chemical formula of C₁₇H₂₄N₆O₃ · 2 HCl . It is stored at temperatures below -15°C .
作用机制
Target of Action
The primary target of the compound H-Trp-Arg-OH 2 HCl, also known as WR, is the peroxisome proliferator-activated receptor (PPAR) α . PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid metabolism .
Mode of Action
WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The activation of PPARα by WR leads to the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα . This confirms the direct binding of WR to PPARα and the occurrence of conformational changes .
Biochemical Pathways
The activation of PPARα by WR affects the biochemical pathways related to fatty acid metabolism . Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This leads to an increase in cellular fatty acid uptake .
Pharmacokinetics
It is known that dipeptides like wr, once absorbed by the intestinal epithelium, are delivered to the circulation
Result of Action
The activation of PPARα by WR results in a reduction of intracellular triglyceride accumulation in lipid-loaded hepatocytes . This is achieved through the increased uptake of fatty acids and the induction of genes involved in fatty acid oxidation .
生化分析
Biochemical Properties
H-Trp-Arg-OH 2 HCl has been found to interact with PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism . This dipeptide can induce PPARα transactivation in a dose-dependent manner .
Cellular Effects
In lipid-loaded hepatocytes, H-Trp-Arg-OH 2 HCl has been observed to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and the expression of PPARα response genes involved in fatty acid oxidation .
Molecular Mechanism
H-Trp-Arg-OH 2 HCl directly interacts with the PPARα ligand binding domain . This binding triggers conformational changes that allow the recruitment of a co-activator peptide, leading to the transactivation of PPARα .
Temporal Effects in Laboratory Settings
The effects of H-Trp-Arg-OH 2 HCl on PPARα activity and hepatic lipid accumulation have been observed in in vitro studies
Dosage Effects in Animal Models
While specific dosage effects of H-Trp-Arg-OH 2 HCl in animal models have not been detailed in the available literature, it’s known that PPARα agonists can ameliorate hepatic steatosis by enhancing mitochondrial fatty acid oxidation in rodent models .
Metabolic Pathways
H-Trp-Arg-OH 2 HCl’s interaction with PPARα suggests it may be involved in metabolic pathways related to fatty acid metabolism . PPARα regulates the transcription of genes involved in fatty acid-metabolizing enzymes and genes involved in fatty acid oxidation .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3.2ClH/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;;/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);2*1H/t12-,14-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCHOPJBXDMPGL-FORAGAHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B6303629.png)




![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B6303669.png)


![(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide](/img/structure/B6303704.png)
![(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid](/img/structure/B6303717.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B6303725.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6303728.png)
